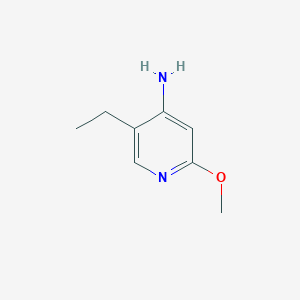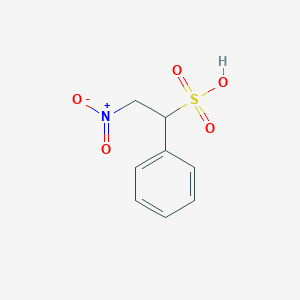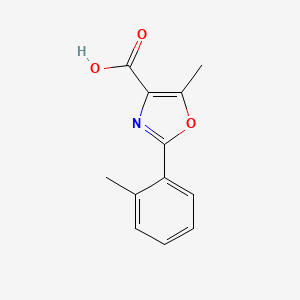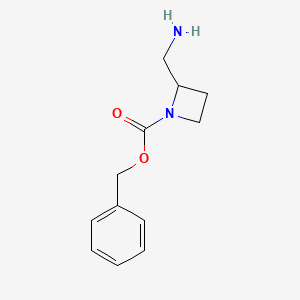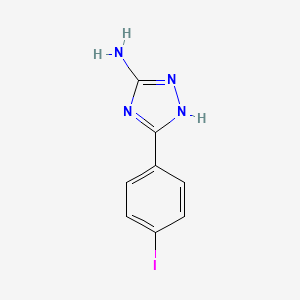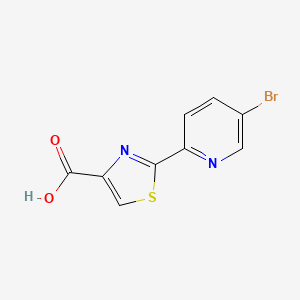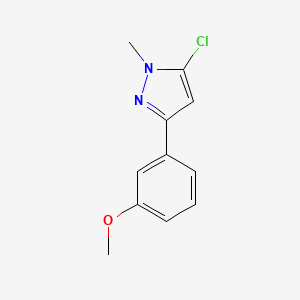
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom at the 5-position, a methoxyphenyl group at the 3-position, and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The chlorination process introduces the chlorine atom at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 5-amino-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.
Oxidation: Formation of 3-(3-methoxybenzaldehyde)-1-methyl-1H-pyrazole.
Reduction: Formation of 5-chloro-3-(3-methoxyphenyl)-1-methyl-1,2-dihydropyrazole.
Aplicaciones Científicas De Investigación
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole: Similar structure but with a different position of the methoxy group.
5-Chloro-3-(3-methylphenyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxy group.
5-Chloro-3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
5-Chloro-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a pharmacologically active compound and its utility in materials science.
Propiedades
Fórmula molecular |
C11H11ClN2O |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
5-chloro-3-(3-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H11ClN2O/c1-14-11(12)7-10(13-14)8-4-3-5-9(6-8)15-2/h3-7H,1-2H3 |
Clave InChI |
DBXDIFZGOFITEY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



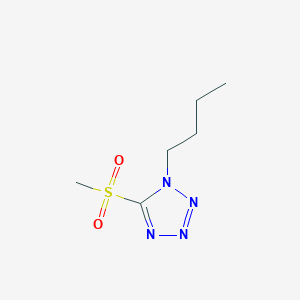

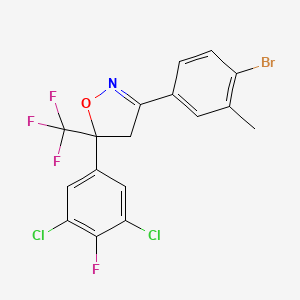

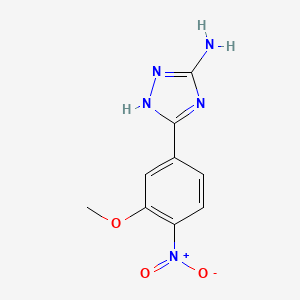
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
